n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine
Description
n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine is a chemical compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . This compound belongs to the family of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[cyclopropyl-(4,5-dimethylthiophene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3S/c1-7-5-10(17-8(7)2)12(16)13(6-11(14)15)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,14,15) |
InChI Key |
GEGCKICQOBAUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N(CC(=O)O)C2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine typically involves the reaction of cyclopropylamine with 4,5-dimethylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an analgesic and anti-cancer agent.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of certain receptors or enzymes, thereby modulating their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
n-Cyclopropyl-n-(3,4-dimethylphenyl)ethanediamide: Another compound with a cyclopropyl group and similar structural features.
n-Cyclopropyl-4,5-dimethyl-2-thiophenemethanamine: A related thiophene derivative with similar chemical properties.
Uniqueness
n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₃H₁₅NO₂S
- Molecular Weight : 253.32 g/mol
- CAS Number : 1183419-70-6
- LogP : 2.05414
- Polar Surface Area (TPSA) : 57.61 Ų
These properties indicate a moderate lipophilicity, which is crucial for drug-like characteristics.
Synthesis
The synthesis of this compound involves various organic reactions that typically include the formation of the thiophene ring and subsequent modifications to introduce the cyclopropyl and carbonyl functionalities. The detailed synthetic route can be complex, often requiring multiple steps to achieve the desired purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives of 2,5-dimethylthiophene have shown promising results against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Comparison to Etoposide |
|---|---|---|
| Breast Cancer | <10 | More potent |
| Colon Cancer | <10 | More potent |
| Lung Cancer | <10 | More potent |
| Prostate Cancer | <10 | More potent |
These compounds exert their effects primarily through inhibition of topoisomerase II activity, which is essential for DNA replication and repair processes in cancer cells .
The mechanism by which this compound exerts its biological effects includes:
- Topoisomerase II Inhibition : The compound acts as a selective inhibitor of topoisomerase II, disrupting DNA replication and leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Induction : It has been observed that these compounds can induce ROS levels in cancer cells, contributing to their cytotoxic effects .
Case Studies
- In Vitro Studies : In a study evaluating various thiophene derivatives, this compound was found to significantly inhibit cell proliferation in breast and colon cancer cell lines at low micromolar concentrations .
- Toxicity Assessment : In toxicity assays, this compound demonstrated low toxicity towards normal cells compared to its anticancer efficacy, suggesting a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
